molecular formula C4H3IN2O B12365503 5-iodo-5H-pyrimidin-2-one

5-iodo-5H-pyrimidin-2-one

Cat. No.: B12365503
M. Wt: 221.98 g/mol
InChI Key: GXRNTHKVEOYHJC-UHFFFAOYSA-N
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Description

5-iodo-5H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of an iodine atom at the 5-position of the pyrimidine ring makes this compound a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-5H-pyrimidin-2-one typically involves the iodination of pyrimidin-2-one. One common method is the reaction of pyrimidin-2-one with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The choice of oxidizing agent and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

5-iodo-5H-pyrimidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyrimidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyrimidine derivatives.

    Oxidation Reactions: Higher oxidation state pyrimidine derivatives.

    Reduction Reactions: Hydrogenated pyrimidine derivatives.

Scientific Research Applications

5-iodo-5H-pyrimidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-5H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 5-position can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-5H-pyrimidin-2-one
  • 5-chloro-5H-pyrimidin-2-one
  • 5-fluoro-5H-pyrimidin-2-one

Uniqueness

5-iodo-5H-pyrimidin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and binding affinity to molecular targets. This makes this compound a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

IUPAC Name

5-iodo-5H-pyrimidin-2-one

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-3H

InChI Key

GXRNTHKVEOYHJC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1I

Origin of Product

United States

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